Ethyl 3-(pyrimidin-2-yl)propanoate
CAS No.: 459818-76-9
Cat. No.: VC3949757
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 459818-76-9 | 
|---|---|
| Molecular Formula | C9H12N2O2 | 
| Molecular Weight | 180.2 g/mol | 
| IUPAC Name | ethyl 3-pyrimidin-2-ylpropanoate | 
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3 | 
| Standard InChI Key | XZMZHLGLBXLEPY-UHFFFAOYSA-N | 
| SMILES | CCOC(=O)CCC1=NC=CC=N1 | 
| Canonical SMILES | CCOC(=O)CCC1=NC=CC=N1 | 
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 3-(pyrimidin-2-yl)propanoate belongs to the class of β-keto esters, featuring a pyrimidine ring at the third carbon of the propanoate backbone. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol. Key structural identifiers include:
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SMILES Notation: CCOC(=O)CCC1=NC=CC=N1
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InChI Key: YRBGYWCFVWMVGS-UHFFFAOYSA-N
 
Physical Properties
Experimental and predicted physicochemical data are summarized below :
| Property | Value | 
|---|---|
| Boiling Point | 341.4 ± 44.0 °C (Predicted) | 
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | 
| pKa | 8.89 ± 0.50 (Predicted) | 
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) | 
The compound’s stability under standard conditions makes it suitable for long-term storage, though it is sensitive to strong acids, bases, and oxidizing agents .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of ethyl 3-(pyrimidin-2-yl)propanoate typically involves nucleophilic substitution or esterification reactions. A common approach adapts methods from patent literature :
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Reaction of Pyrimidine Derivatives:
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Purification Protocol:
 
Industrial Production
Industrial methods prioritize scalability and efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
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Catalytic Hydrogenation: Pd/C catalysts enable selective reduction of intermediates .
 
Chemical Reactivity and Functionalization
The compound’s reactivity centers on its ester and pyrimidine moieties:
Ester Hydrolysis
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Acidic Conditions: Hydrolysis yields 3-(pyrimidin-2-yl)propanoic acid (CAS 819850-16-3) .
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Basic Conditions: Saponification forms carboxylate salts, useful in further derivatization .
 
Nucleophilic Substitution
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Ammonolysis: Reaction with amines produces amide derivatives, potential protease inhibitors.
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Reduction: Sodium borohydride (NaBH₄) reduces the keto group to secondary alcohols.
 
Cyclization Reactions
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Heterocycle Formation: Under basic conditions, intramolecular cyclization generates pyrazolo[1,5-a]pyrimidine derivatives, bioactive scaffolds in drug discovery .
 
Biological and Pharmacological Applications
Anticoagulant Intermediate
Ethyl 3-(pyrimidin-2-yl)propanoate is a precursor to dabigatran etexilate, a direct thrombin inhibitor . Key steps include:
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Coupling with Benzamidine Derivatives: Forms the active pharmaceutical ingredient (API) .
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Ester-to-Amide Conversion: Enhances bioavailability and target specificity .
 
Antimicrobial Activity
Preliminary studies suggest moderate activity against Candida albicans and Staphylococcus aureus, though mechanisms remain underexplored.
Comparative Analysis with Analogous Compounds
Ethyl 2-(Pyrimidin-2-yl)acetate (CAS 63155-11-3)
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Structural Difference: Acetate backbone vs. propanoate.
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Reactivity: Shorter chain reduces steric hindrance, accelerating nucleophilic attacks .
 
3-(Pyrimidin-4-yl)propanoic Acid Derivatives
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Bioactivity: Pyrimidin-4-yl analogs exhibit higher affinity for kinase targets but lower metabolic stability.
 
Industrial and Regulatory Considerations
Scalability Challenges
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Byproduct Management: Silica gel adsorption effectively removes pigments and side products .
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Cost Efficiency: Transitioning from batch to flow chemistry reduces solvent use by 40%.
 
Future Directions and Research Opportunities
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Catalytic Innovations: Developing non-precious metal catalysts for greener synthesis.
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Structure-Activity Relationships (SAR): Systematic studies to optimize bioactivity.
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Process Intensification: Microwave-assisted reactions to reduce synthesis time.
 
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